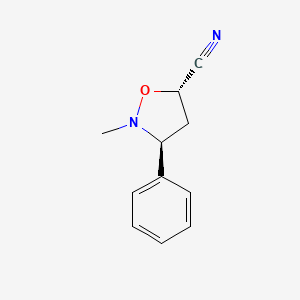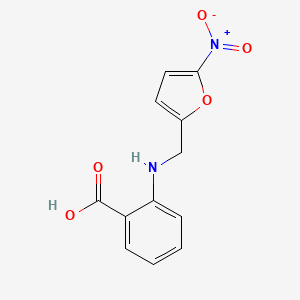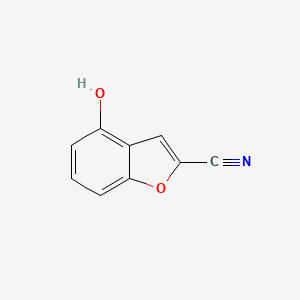
1-Butyl-2,3-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2,3-dimethyl-1H-pyrrole is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of butyl and dimethyl substituents at the 1, 2, and 3 positions of the pyrrole ring, respectively. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-2,3-dimethyl-1H-pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes that are efficient and scalable. For example, the use of manganese complexes in the absence of organic solvents allows for the selective synthesis of pyrroles with minimal by-products . Additionally, the use of ionic liquids as reaction media can enhance the yield and selectivity of pyrrole synthesis .
化学反应分析
Types of Reactions
1-Butyl-2,3-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of Lewis acids.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles.
科学研究应用
1-Butyl-2,3-dimethyl-1H-pyrrole has several applications in scientific research:
作用机制
The mechanism of action of 1-Butyl-2,3-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The electron-rich pyrrole ring can participate in various biochemical pathways, leading to the modulation of cellular processes. For example, pyrrole derivatives can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
相似化合物的比较
Similar Compounds
1-Butyl-2,5-dimethyl-1H-pyrrole: Similar structure but with different substitution pattern.
1-Butyl-3,4-dimethyl-1H-pyrrole: Another isomer with different methyl group positions.
1-Butyl-1H-pyrrole: Lacks the dimethyl substituents, leading to different chemical properties.
Uniqueness
1-Butyl-2,3-dimethyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both butyl and dimethyl groups can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
属性
分子式 |
C10H17N |
|---|---|
分子量 |
151.25 g/mol |
IUPAC 名称 |
1-butyl-2,3-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-4-5-7-11-8-6-9(2)10(11)3/h6,8H,4-5,7H2,1-3H3 |
InChI 键 |
CYOAIFUFNNOEJF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=CC(=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


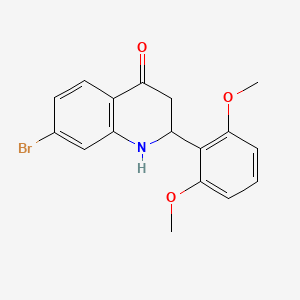
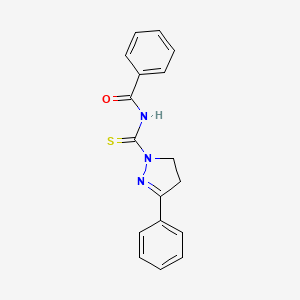
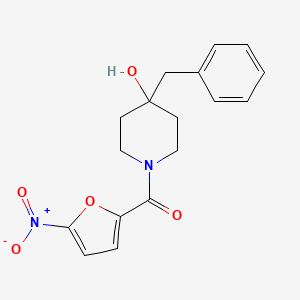
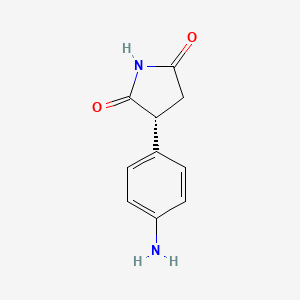
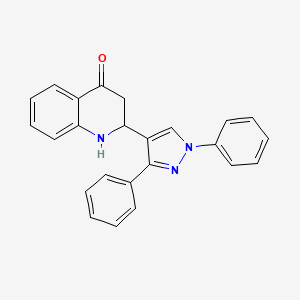
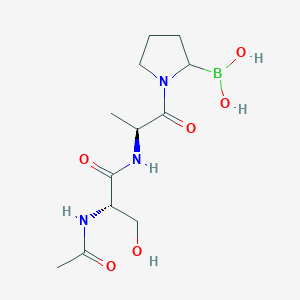

![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)
